molecular formula C17H21N5O2S B605705 N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine CAS No. 1220646-23-0

N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine

Cat. No. B605705
M. Wt: 359.448
InChI Key: SNPPEHMSSOEYDH-UHFFFAOYSA-N
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Description

“N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine” is a chemical compound with the molecular formula C17H21N5O2S . It is also known by the synonyms AVN-492 and 1220646-23-0 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The molecule has several substituents, including three methyl groups, a dimethylamino group, and a phenylsulfonyl group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 359.45 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 88 Ų . The exact mass and the monoisotopic mass of the compound are both 359.14159610 g/mol .

Scientific Research Applications

Antimicrobial Applications

Research has explored the incorporation of pyrimidine derivatives, such as 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine-2,7-diamine, into polyurethane varnishes and printing ink pastes for antimicrobial effects. These coatings exhibited strong antimicrobial activity against various microbial strains (El‐Wahab et al., 2015).

Serotonin Receptor Antagonism

Studies on pyrazolo[1,5-a]pyrimidine derivatives as 5-HT6 receptor antagonists have been conducted. These compounds showed potential for the treatment of central nervous system (CNS) diseases. Certain pyridine-substituted derivatives demonstrated therapeutic significance (Ivashchenko et al., 2012).

Synthesis and Antimicrobial Evaluation

Novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety were synthesized. These demonstrated antimicrobial activities exceeding that of reference drugs, indicating their potential in medical applications (Alsaedi et al., 2019).

Aurora-A Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as Aurora-A kinase inhibitors. Compounds like 2,7-Diphenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine exhibited significant in vitro anti-tumor results, suggesting potential in cancer treatment (Shaaban et al., 2011).

Anti-inflammatory and Analgesic Activities

Pyrazolo[1,5-a]pyrimidine derivatives were also synthesized for analgesic and anti-inflammatory applications. Some derivatives showed higher activity than established drugs like indomethacin, pointing towards potential medical applications (Shaaban et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . It is recommended to keep the compound in a dark place, sealed in dry conditions, and stored in a freezer under -20°C .

properties

IUPAC Name

3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPEHMSSOEYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
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N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
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N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
Reactant of Route 4
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N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
Reactant of Route 5
N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine
Reactant of Route 6
N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine

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